molecular formula C6H7ClN2O3S2 B1266460 2-Acetamido-4-methylthiazole-5-sulfonyl chloride CAS No. 69812-29-9

2-Acetamido-4-methylthiazole-5-sulfonyl chloride

Cat. No. B1266460
CAS RN: 69812-29-9
M. Wt: 254.7 g/mol
InChI Key: NXGKPRKPUCSEIL-UHFFFAOYSA-N
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Description

2-Acetamido-4-methylthiazole-5-sulfonyl chloride is a chemical compound with the empirical formula C6H7ClN2O3S2 . It is used in high-performance liquid chromatographic (HPLC) assays for acetazolamide .


Molecular Structure Analysis

The molecular structure of 2-Acetamido-4-methylthiazole-5-sulfonyl chloride is represented by the SMILES string CC(=O)Nc1nc(C)c(s1)S(Cl)(=O)=O . The molecular weight of this compound is 254.71 .


Physical And Chemical Properties Analysis

2-Acetamido-4-methylthiazole-5-sulfonyl chloride appears as a white to orange to green powder or crystal . It has a melting point range of 155.0 to 159.0 °C .

Scientific Research Applications

Metabolic Studies

2-Acetamido-4-methylthiazole-5-sulfonyl chloride has been studied for its metabolic behavior in organisms. For instance, Chatfield and Hunter (1973) found that 2-Acetamido-4-chloromethylthiazole is metabolized in rats to form various metabolites including 2-acetamido-4-thiazolylmethyl mercapturic acid and 2-acetamidothiazole-4-carboxylic acid, among others (Chatfield & Hunter, 1973).

Chemical Synthesis and Characterization

In the realm of chemical synthesis, there have been significant research efforts involving 2-Acetamido-4-methylthiazole-5-sulfonyl chloride. For example, Meakins and Willbe (1977) described the preparation and reactions of 2-amino- and 2-acetamido-4-methylthiazole-5-carbohydrazides, providing important insights into the behavior of these compounds in chemical reactions (Meakins & Willbe, 1977).

Pharmacological Studies

In pharmacological research, compounds related to 2-Acetamido-4-methylthiazole-5-sulfonyl chloride have been analyzed for their biological properties. Rafter and Bakke (1982) investigated the biliary metabolites of the anti-inflammatory drug 2-acetamido-4-(chloromethyl)thiazole in rats, identifying the formation of various sulfur-containing conjugates (Rafter & Bakke, 1982).

Structural Analysis and Molecular Studies

Marra and Sinaÿ (1989) conducted a study on the stereoselective synthesis of 2-thioglycosides of N-acetylneuraminic acid, showcasing the application of related compounds in molecular synthesis and structural analysis (Marra & Sinaÿ, 1989).

Analytical Methods Development

Bayne, Rogers, and Crisologo (1975) developed an analytical method for the assay of acetazolamide in plasma, which is related to the chemical class of 2-Acetamido-4-methylthiazole-5-sulfonyl chloride. This method was sensitive to 25 ng/ml in plasma, representing advancements in analytical techniques for related compounds (Bayne, Rogers, & Crisologo, 1975).

Safety And Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Contact with water liberates toxic gas . Safety measures include not breathing dusts or mists, keeping only in the original container, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-acetamido-4-methyl-1,3-thiazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7ClN2O3S2/c1-3-5(14(7,11)12)13-6(8-3)9-4(2)10/h1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGKPRKPUCSEIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40220104
Record name 2-Acetamido-4-methylthiazole-5-sulphonyl chloride
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Molecular Weight

254.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Acetamido-4-methylthiazole-5-sulfonyl chloride

CAS RN

69812-29-9
Record name 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride
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Record name 2-Acetamido-4-methylthiazole-5-sulfonyl chloride
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Record name 2-Acetamido-4-methylthiazole-5-sulphonyl chloride
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Record name 2-acetamido-4-methylthiazole-5-sulphonyl chloride
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Record name 2-ACETAMIDO-4-METHYLTHIAZOLE-5-SULFONYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Armani, A Rizzi, N Iotti, F Saccani… - Journal of Medicinal …, 2023 - ACS Publications
Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal disease characterized by lung fibrosis leading to an irreversible decline of lung function. Current antifibrotic drugs on the …
Number of citations: 1 pubs.acs.org
高取吉太郎, 山田保雄, 浅野進吾 - YAKUGAKU ZASSHI, 1959 - jstage.jst.go.jp
In order to clarify the relationship between chemical structure and the hypoglycemic activity, 22 kinds of new 2-arylsulfonamido-5-alkyl-1, 3, 4-thiadiazoles were synthesized. The …
Number of citations: 2 www.jstage.jst.go.jp

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